molecular formula C11H9ClN2 B13472418 3-(6-Chloropyridin-3-yl)aniline

3-(6-Chloropyridin-3-yl)aniline

Cat. No.: B13472418
M. Wt: 204.65 g/mol
InChI Key: JNUJCYARXHWIIP-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)aniline is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aniline group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 6-chloropyridine), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4)

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloropyridin-3-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, especially as intermediates in drug synthesis.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyridin-2-yl)aniline: Similar structure but with the aniline group at the 2-position.

    2-(6-Chloropyridin-3-yl)aniline: Similar structure but with the aniline group at the 2-position.

    6-Chloropyridin-3-ylboronic acid: Contains a boronic acid group instead of an aniline group.

Uniqueness

3-(6-Chloropyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and materials that require precise structural features.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)aniline

InChI

InChI=1S/C11H9ClN2/c12-11-5-4-9(7-14-11)8-2-1-3-10(13)6-8/h1-7H,13H2

InChI Key

JNUJCYARXHWIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C(C=C2)Cl

Origin of Product

United States

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